
2',5'-Dideoxyadenosine
概要
説明
2’,5’-Dideoxyadenosine is a nucleoside analog that acts as a potent and non-competitive inhibitor of adenylyl cyclase . This compound is known for its ability to inhibit the production of cyclic adenosine monophosphate (cAMP), a crucial second messenger in various biological processes . It has significant applications in scientific research, particularly in the fields of biochemistry and pharmacology .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2’,5’-dideoxyadenosine typically involves the reduction of nucleosides. One common method includes the reduction of a nucleoside with hydrogen in the presence of a palladium catalyst and an aqueous solvent mixture of acetonitrile or ethyl acetate and water . The solvent mixture contains a base such as sodium hydroxide/sodium acetate or sodium carbonate/sodium acetate, with a pH of 9-11 .
Industrial Production Methods: While specific industrial production methods for 2’,5’-dideoxyadenosine are not extensively documented, the general approach involves large-scale chemical synthesis using the aforementioned reduction techniques. The process is optimized for yield and purity to meet industrial standards .
化学反応の分析
反応の種類: 2',5'-ジデオキシアデノシンは、以下を含む様々な化学反応を起こします。
酸化: この反応は、ヌクレオシドの構造を修飾し、その生物学的活性を変化させる可能性があります。
還元: 合成の一部として、還元反応は特定の官能基を除去するために不可欠です。
置換: この反応は、ある官能基を別の官能基に置き換えるものであり、2',5'-ジデオキシアデノシンの誘導体を作成するために使用できます.
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: パラジウム触媒の存在下での水素ガスが頻繁に使用されます。
主な生成物: これらの反応の主な生成物は、2',5'-ジデオキシアデノシンそのものと、その様々な誘導体であり、これらは異なる生物学的活性と用途を持つ可能性があります .
4. 科学研究における用途
2',5'-ジデオキシアデノシンは、科学研究で幅広い用途があります。
科学的研究の応用
Inhibition of Adenylate Cyclase
One of the primary applications of 2',5'-dideoxyadenosine is its role as a potent inhibitor of adenylate cyclase. The compound has been shown to inhibit forskolin-induced activation of cAMP-dependent pathways in various cell lines, including HEK293 cells. The inhibitory potency is quantified with an IC50 value ranging from 10 μM to 35 μM, depending on the specific experimental conditions and cellular context .
- Mechanism : ddA acts at the P-site of adenylate cyclase, leading to decreased levels of cAMP and subsequent downstream signaling effects. This property makes it a valuable tool for studying cAMP-related signaling pathways in cellular biology.
Neurobiology and Neuroprotection
Research indicates that this compound may have neuroprotective effects, particularly in models of neurodegeneration. Studies have demonstrated that ddA can influence neuroregenerative processes and improve psychoemotional disorders related to aging .
- Case Study : In animal models, ddA administration correlated with improved cognitive function and reduced markers associated with neurodegeneration, suggesting potential therapeutic applications in age-related cognitive decline.
Cancer Research
The compound has also been investigated for its potential anti-cancer properties. In vitro studies have shown that ddA can inhibit the proliferation of various cancer cell lines by modulating cAMP levels and affecting pathways involved in cell growth and apoptosis .
- Case Study : A study evaluating the effects of ddA on Hep G2 liver cancer cells reported significant reductions in cell viability at concentrations as low as 10 µM, indicating its potential as an anti-tumor agent.
Signal Transduction Studies
This compound is utilized extensively in studies aimed at understanding signal transduction mechanisms involving cAMP. Its ability to selectively inhibit adenylate cyclase provides researchers with a means to dissect complex signaling networks within cells.
- Experimental Findings : In experiments assessing the specificity of various adenylate cyclase inhibitors, ddA was found to effectively block cAMP-mediated signaling pathways without affecting other unrelated pathways .
Data Tables
Application Area | Description | IC50 Values |
---|---|---|
Adenylate Cyclase Inhibition | Inhibits forskolin-induced activation in HEK293 cells | 10 - 35 μM |
Neuroprotection | Potential benefits in cognitive function and neurodegeneration | Not specified |
Cancer Research | Reduces viability in Hep G2 liver cancer cells | ~10 μM |
Signal Transduction | Dissects cAMP-related signaling pathways | Not specified |
作用機序
2',5'-ジデオキシアデノシンは、アデニル酸シクラーゼのP部位に結合することで効果を発揮し、酵素の活性を阻害します 。 この阻害は、cAMPの産生を減少させ、その結果、様々なcAMP依存性シグナル伝達経路に影響を与えます。 心臓における化合物の抗アドレナリン作用は、その注目すべき効果の1つであり、心血管研究において貴重なツールとなっています .
類似化合物:
2',3'-ジデオキシアデノシン: アデニル酸シクラーゼに対する同様の阻害効果を持つ別のヌクレオシド類似体です.
ジダノシン: 特にHIV治療において、抗ウイルス剤として使用されるヌクレオシド類似体です.
2-クロロ-2'-デオキシアデノシン: 構造的特徴は似ていますが、生物学的活性は異なります.
ユニークさ: 2',5'-ジデオキシアデノシンは、アデニル酸シクラーゼの特異的な阻害と、強力な抗アドレナリン作用によりユニークです。 細胞膜を透過して細胞内効果を発揮する能力は、他の類似化合物とは異なります .
類似化合物との比較
2’,3’-Dideoxyadenosine: Another nucleoside analog with similar inhibitory effects on adenylyl cyclase.
Didanosine: A nucleoside analog used as an antiviral agent, particularly in the treatment of HIV.
2-Chloro-2’-deoxyadenosine: A compound with similar structural features but different biological activities.
Uniqueness: 2’,5’-Dideoxyadenosine is unique due to its specific inhibition of adenylyl cyclase and its potent antiadrenergic effects. Its ability to permeate cell membranes and exert its effects intracellularly distinguishes it from other similar compounds .
生物活性
2',5'-Dideoxyadenosine (DDA) is a significant compound in the study of cell signaling and pharmacology, primarily recognized for its role as a non-competitive inhibitor of adenylate cyclase. This article explores its biological activity, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
This compound is a modified nucleoside that lacks the 2' and 5' hydroxyl groups found in adenosine. This structural modification allows DDA to penetrate cells effectively and inhibit adenylate cyclase, an enzyme critical for the synthesis of cyclic AMP (cAMP), a vital second messenger in various cellular processes. The compound exhibits an IC₅₀ of approximately 3 µM, indicating its potency in inhibiting adenylate cyclase activity in vitro .
1. Inhibition of Cell Motility
DDA has been shown to inhibit cell motility by affecting signaling pathways involving cAMP. In studies involving murine B16 melanoma cells, DDA was reported to abolish motility-inducing factors, thereby reducing cell movement . This suggests potential applications in cancer therapy, where modulation of cell migration is crucial.
2. Modulation of Mesangial Cell Contraction
Research indicates that DDA can enhance spontaneous and agonist-induced contraction in glomerular mesangial cells by reversing the inhibitory effects of prostaglandin E2 (PGE2). This modulation occurs through the elevation of intracellular cAMP levels, demonstrating DDA's role in regulating vascular smooth muscle activity .
Case Study 1: Efficacy in Cancer Treatment
A study investigated the combined effects of DDA with other chemotherapeutic agents on L-cells (mouse fibroblast cells). The results showed that when used alongside erythro-9-(2-hydroxy-3-nonyl)adenine, which inhibits adenosine deaminase, DDA significantly increased cell toxicity against cancer cells . This combination therapy led to over 99.9% cell death within 36 hours.
Case Study 2: Neuronal Signaling
In neuroendocrine studies, DDA was evaluated for its effects on neuritogenesis and ERK phosphorylation. Findings revealed that while DDA inhibited adenylate cyclase activity, it did not affect the phosphorylation processes mediated by cAMP-dependent pathways, suggesting a nuanced role in neuronal signaling .
Data Table: Summary of Biological Activities
特性
IUPAC Name |
5-(6-aminopurin-9-yl)-2-methyloxolan-3-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O2/c1-5-6(16)2-7(17-5)15-4-14-8-9(11)12-3-13-10(8)15/h3-7,16H,2H2,1H3,(H2,11,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFHPXOJTVQDVMO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC(O1)N2C=NC3=C(N=CN=C32)N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90927095 | |
Record name | 9-(2,5-Dideoxypentofuranosyl)-9H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90927095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6698-26-6, 13116-42-2 | |
Record name | NSC95943 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95943 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC95107 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95107 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9-(2,5-Dideoxypentofuranosyl)-9H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90927095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。